1-(3-Chloro-2-fluorobenzyl)pyridinium bromide
Overview
Description
1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is a versatile chemical compound with the molecular formula C12H10BrClFN and a molar mass of 302.57 g/mol . This compound is extensively used in scientific research due to its unique properties, making it suitable for a wide range of applications, including drug synthesis, catalysis, and organic transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide typically involves the reaction of 3-chloro-2-fluorobenzyl chloride with pyridine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloro-2-fluorobenzyl chloride+pyridinebrominating agent1-(3-Chloro-2-fluorobenzyl)pyridinium bromide
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-fluorobenzyl)pyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pyridinium group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridinium compound, while oxidation may produce a pyridinium oxide derivative.
Scientific Research Applications
1-(3-Chloro-2-fluorobenzyl)pyridinium bromide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of biological systems and as a potential drug candidate.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorobenzyl)pyridinium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, depending on its structure and the nature of the target. The exact molecular targets and pathways involved may vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chlorobenzyl)pyridinium bromide
- 1-(2-Fluorobenzyl)pyridinium bromide
- 1-(4-Chloro-2-fluorobenzyl)pyridinium bromide
Comparison
1-(3-Chloro-2-fluorobenzyl)pyridinium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl group, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for specific research applications.
Properties
IUPAC Name |
1-[(3-chloro-2-fluorophenyl)methyl]pyridin-1-ium;bromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClFN.BrH/c13-11-6-4-5-10(12(11)14)9-15-7-2-1-3-8-15;/h1-8H,9H2;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLHHJXFKARURR-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C(=CC=C2)Cl)F.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.57 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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